8-Quinolinecarbonitrile, 5-(bromomethyl)-
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Overview
Description
8-Quinolinecarbonitrile, 5-(bromomethyl)- is a chemical compound with the molecular formula C10H5BrN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromomethyl group attached to the quinoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinecarbonitrile, 5-(bromomethyl)- typically involves the bromination of 8-quinolinecarbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of 8-Quinolinecarbonitrile, 5-(bromomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The compound is purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinecarbonitrile, 5-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed: The major products formed from these reactions include substituted quinoline derivatives, quinoline oxides, and reduced quinoline compounds .
Scientific Research Applications
8-Quinolinecarbonitrile, 5-(bromomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Quinolinecarbonitrile, 5-(bromomethyl)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
- 5-Bromoquinoline-8-carbonitrile
- 8-Quinolinecarbonitrile, 5-bromo-
- 5-Bromo-8-cyanoquinoline
Comparison: 8-Quinolinecarbonitrile, 5-(bromomethyl)- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies. Its ability to undergo a variety of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
CAS No. |
893566-59-1 |
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Molecular Formula |
C11H7BrN2 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
5-(bromomethyl)quinoline-8-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-6-8-3-4-9(7-13)11-10(8)2-1-5-14-11/h1-5H,6H2 |
InChI Key |
QCVUVZIMENOWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)CBr |
Origin of Product |
United States |
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